molecular formula C9H12N2O3 B13591581 2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid

2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid

Cat. No.: B13591581
M. Wt: 196.20 g/mol
InChI Key: PMLQHGHTTVPZNG-UHFFFAOYSA-N
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Description

2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid is an organic compound with the molecular formula C9H12N2O3 It is a derivative of amino acids, characterized by the presence of an amino group, a carboxyl group, and a pyridine ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and an appropriate amino acid derivative.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups to safeguard functional groups during the synthesis. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like DIPEA (N,N-diisopropylethylamine).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, while the pyridine ring can engage in π-π stacking interactions. These properties enable the compound to modulate biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5-methoxypyridin-2-yl)propanoic acid
  • 2-Amino-3-(3-methoxypyridin-2-yl)propanoic acid
  • 2-Amino-3-(naphthalen-2-yl)propanoic acid

Uniqueness

2-Amino-3-(6-methoxypyridin-2-yl)propanoic acid is unique due to the position of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-amino-3-(6-methoxypyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H12N2O3/c1-14-8-4-2-3-6(11-8)5-7(10)9(12)13/h2-4,7H,5,10H2,1H3,(H,12,13)

InChI Key

PMLQHGHTTVPZNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CC(C(=O)O)N

Origin of Product

United States

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